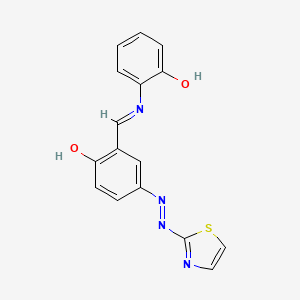
Agn-PC-0nhjsd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Agn-PC-0nhjsd” is a synthetic chemical entity with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhjsd involves multiple steps, typically starting with the preparation of precursor compounds. The primary methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the electrochemical deposition of silver onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This involves the reduction of silver salts in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound typically employs the polyol method due to its efficiency and scalability. This method allows for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nhjsd undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Undergoes substitution reactions where one atom or group is replaced by another.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or ozone under controlled temperature and pressure.
Reduction: Commonly uses hydrogen gas or hydrazine in the presence of a catalyst.
Substitution: Often involves halogens or other reactive groups in the presence of a suitable catalyst.
Major Products
Scientific Research Applications
Agn-PC-0nhjsd has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in the development of biosensors and bioimaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance materials and electronic components.
Mechanism of Action
The mechanism of action of Agn-PC-0nhjsd involves its interaction with molecular targets through various pathways:
Molecular Targets: Includes enzymes, receptors, and cellular structures.
Pathways Involved: The compound exerts its effects by modulating biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Silver Azide (AgN3): Known for its explosive properties and used in detonators.
Silver Pentazolate (AgN5):
Silver-Nitrogen Compounds: Various high-pressure phases with unique structural and electronic properties.
Uniqueness
Agn-PC-0nhjsd stands out due to its unique combination of stability, reactivity, and versatility, making it suitable for a wide range of applications compared to other silver-nitrogen compounds .
Properties
CAS No. |
496869-16-0 |
|---|---|
Molecular Formula |
C16H12N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-4-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C16H12N4O2S/c21-14-6-5-12(19-20-16-17-7-8-23-16)9-11(14)10-18-13-3-1-2-4-15(13)22/h1-10,21-22H |
InChI Key |
HVXQJSVNNBGJDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)N=NC3=NC=CS3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















